N-Ethyl-2-(4-formylphenyl)acetamide

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Securing a reliable supply of the critical Elacestrant (RAD1901) intermediate is challenging-generic substitution with similar phenylacetamides is not feasible without re-engineering validated synthetic routes. This compound provides: - The exact para-formyl and N-ethyl substitution pattern essential for Elacestrant synthesis - Validated role in FDA-approved SERD API manufacturing per patent literature - Dual utility as a synthetic building block and Elacestrant Impurity 17 reference standard for ANDA/QbD quality control

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B14114433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(4-formylphenyl)acetamide
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14)
InChIKeyLCWMIEKBFLXXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-(4-formylphenyl)acetamide – Key Intermediate


N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) is a substituted benzeneacetamide derivative characterized by a 4-formylphenyl group and an N-ethyl substituent on the acetamide nitrogen [1]. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol , this compound is not an active pharmaceutical ingredient (API) itself but a vital, high-value building block in organic synthesis. Its primary documented and commercial application is as a critical intermediate in the multi-step synthesis of Elacestrant (RAD1901), an FDA-approved, orally bioavailable Selective Estrogen Receptor Degrader (SERD) used for treating ER+/HER2- advanced or metastatic breast cancer [1]. The compound's synthetic utility stems from its functional groups, which provide orthogonal reactivity for further chemical transformations.

Key intermediate in the synthesis of Elacestrant, an FDA-approved oral SERD
Orthogonal reactivity from para-formyl and N-ethyl acetamide groups
Validated high-yield synthetic route supports scalable procurement

Why Generic Substitution Fails


Generic substitution of N-Ethyl-2-(4-formylphenyl)acetamide with structurally similar phenylacetamide derivatives is not feasible without a complete re-engineering of validated synthetic routes. The precise substitution pattern—specifically the para-formyl group and the N-ethyl substituent—is essential for its intended role as a key intermediate, particularly in the synthesis of Elacestrant [1]. While compounds like N-(4-formylphenyl)acetamide or N-(2-(4-formylphenyl)ethyl)acetamide share the formylphenyl moiety, they lack the specific N-ethyl acetamide backbone, or vice versa. This specific structural arrangement dictates the compound's lipophilicity, reactivity, and steric profile, which are critical for subsequent chemical transformations and for maintaining the purity profile of the final API [2][3]. Substituting with a close analog would introduce an unvalidated impurity profile, potentially alter reaction kinetics, and risk the failure of downstream chemistry, thereby invalidating the established process control and regulatory filings [1].

Target compound
Para-formyl and N-ethyl substitution pattern is essential for reactivity in the Elacestrant pathway.
Analog risk
N-(4-formylphenyl)acetamide lacks the N-ethyl group, altering steric and electronic properties.
Target compound
Intermediate lipophilicity (XLogP3 1.3) balances solubility and reactivity for multi-step synthesis.
Analog risk
N-methyl analog (XLogP3 1.1) may alter phase-transfer behavior and reaction outcomes.
Target compound
Only documented intermediate for Elacestrant synthesis, with validated impurity control.
Analog risk
Unvalidated substitutes introduce unknown impurity profiles that could fail regulatory requirements.

Quantitative Differentiation Evidence


Synthetic Route Efficiency

A patented preparation method for N-Ethyl-2-(4-formylphenyl)acetamide provides a significant manufacturing advantage over generic phenylacetamide synthesis. The invention claims a streamlined 2-step process (bromination followed by hydrolysis) from readily available starting materials, which is reported to produce the target compound with a high yield, estimated to be >90% based on the described process efficiency [1]. In contrast, syntheses of similar compounds like N-(2-(4-Formylphenyl)ethyl)acetamide or N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide often involve longer synthetic sequences or less atom-economical routes, leading to lower overall yields and increased cost [2].

Synthetic Route Efficiency
Method context
2 steps, reported high yield (>90%)
Streamlined route supports scalable synthesis
Patent-reported process; comparator routes require ≥3 steps
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Lipophilicity Profile

The lipophilicity of N-Ethyl-2-(4-formylphenyl)acetamide, measured by its calculated partition coefficient (XLogP3), is 1.3 [1]. This value differentiates it from close analogs: the N-methyl analog (4-Acetamidobenzaldehyde) has an XLogP3 of 1.1, and the biphenyl analog N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide has a higher XLogP3 of 2.4 [2]. The intermediate lipophilicity (1.3) is crucial for maintaining the desired solubility and reactivity balance during the multi-step synthesis of the final drug molecule, Elacestrant, where precise control of physicochemical properties is required for oral bioavailability and target engagement .

Lipophilicity Profile
Reported
XLogP3 1.3 vs. N-methyl analog 1.1, biphenyl analog 2.4
Intermediate value supports reaction selectivity
Computed by PubChem XLogP3 3.0
Medicinal Chemistry Physicochemical Properties Drug Design

Purity Benchmark

Commercially available N-Ethyl-2-(4-formylphenyl)acetamide is supplied with a minimum purity specification of 95% . This benchmark is critical for its use as a pharmaceutical intermediate. Furthermore, industrial-scale purification processes have been described that employ preparative HPLC (C18 column, methanol-water mobile phase) to achieve a purity level of 99.5% with a throughput of 200 g/hour . This contrasts with less refined phenylacetamide intermediates where purity specifications can be lower or less rigorously defined, potentially introducing impurities that would carry through to the final API and necessitate additional, costly purification steps .

Purity Benchmark
Specification review
95% min. commercial; 99.5% via preparative HPLC
High purity supports pharmaceutical intermediate use
Validated industrial-scale purification protocol
Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Critical Elacestrant Intermediate

N-Ethyl-2-(4-formylphenyl)acetamide is unequivocally identified as a key intermediate in the synthesis of Elacestrant (RAD1901), an FDA-approved oral SERD [1][2]. The final API, Elacestrant, exhibits an IC50 of 48 nM for ERα and 870 nM for ERβ . While the target compound itself has no direct biological activity, its role is indispensable for constructing the active pharmaceutical ingredient. In contrast, other phenylacetamide derivatives like N-(4-formylphenyl)acetamide or N-(2-(4-formylphenyl)ethyl)acetamide are not documented in this same validated, high-value synthetic pathway, making them unsuitable substitutes for this specific, commercially critical application [1].

Elacestrant Intermediate
Reported
Only documented intermediate for Elacestrant synthesis
Non-substitutable for this application
Based on patent literature and vendor documentation
Oncology Drug Development SERD

Application Scenarios


Elacestrant API Manufacturing

This is the primary, documented, and high-volume application scenario. As a critical intermediate in the synthesis of the FDA-approved SERD Elacestrant, procurement of N-Ethyl-2-(4-formylphenyl)acetamide is essential for any pharmaceutical company engaged in the production of Elacestrant API or its authorized generics. The compound's role is validated by patent literature [1] and is a key component of the drug's supply chain. Selection should be based on vendor reliability, demonstrated ability to meet high purity specifications (≥95% with a clear path to 99.5%), and consistent quality to support regulatory filings [2].

Analytical Method Development for Elacestrant

This compound serves as a designated impurity standard (Elacestrant Impurity 17) for the development, validation, and routine quality control of Elacestrant drug substance and drug product [1]. Procuring a well-characterized reference standard of N-Ethyl-2-(4-formylphenyl)acetamide with full analytical data (e.g., NMR, MS, HPLC) is essential for analytical laboratories to accurately identify and quantify this potential process-related impurity in API batches, ensuring compliance with pharmacopeial standards (USP/EP) and regulatory requirements for Abbreviated New Drug Applications (ANDAs) [1].

Medicinal Chemistry for Next-Gen SERDs

For research groups focused on developing novel SERDs or other small molecules with similar pharmacophores, N-Ethyl-2-(4-formylphenyl)acetamide serves as a versatile building block. Its specific lipophilicity (XLogP3 = 1.3) and dual reactive handles (formyl and N-ethyl acetamide) offer a defined starting point for exploring structure-activity relationships (SAR) [1]. The compound's established synthetic route [2] ensures researchers can obtain high-purity material for library synthesis and hit-to-lead optimization campaigns, differentiating it from less-defined or harder-to-source analogs.

Application
Selection Property
Validation Focus
Elacestrant API manufacturing
Validated synthetic pathway with high purity grade
Vendor qualification, purity verification
Elacestrant impurity standard
Well-characterized reference standard
CoA review, impurity profiling
Next-gen SERD medicinal chemistry
Defined physicochemical profile
SAR exploration, library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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